3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-furylmethyl)propanamide 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-furylmethyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15299337
InChI: InChI=1S/C21H19NO5/c1-12-11-26-18-9-19-17(8-16(12)18)13(2)15(21(24)27-19)5-6-20(23)22-10-14-4-3-7-25-14/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,22,23)
SMILES:
Molecular Formula: C21H19NO5
Molecular Weight: 365.4 g/mol

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-furylmethyl)propanamide

CAS No.:

Cat. No.: VC15299337

Molecular Formula: C21H19NO5

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-furylmethyl)propanamide -

Specification

Molecular Formula C21H19NO5
Molecular Weight 365.4 g/mol
IUPAC Name 3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(furan-2-ylmethyl)propanamide
Standard InChI InChI=1S/C21H19NO5/c1-12-11-26-18-9-19-17(8-16(12)18)13(2)15(21(24)27-19)5-6-20(23)22-10-14-4-3-7-25-14/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,22,23)
Standard InChI Key VHHHOIMUQNZCRE-UHFFFAOYSA-N
Canonical SMILES CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CO4)C

Introduction

Chemical Identity and Structural Characterization

Table 1: Hypothesized Molecular Data Based on Structural Analogs

PropertyValueSource Analog
Molecular FormulaC₂₂H₂₁NO₅
Molecular Weight~379.41 g/mol
Key Functional GroupsFurochromenone, amide, furan

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocol exists for this compound, established methods for analogous furochromenone derivatives involve multi-step organic reactions:

  • Core Formation:

    • Condensation of resorcinol derivatives with β-ketoesters to form the chromenone backbone

    • Furanoannulation via acid-catalyzed cyclization

  • Side-Chain Introduction:

    • Michael addition of propanamide precursors to the chromenone C-6 position

    • Amide coupling using 2-furylmethylamine under peptide synthesis conditions

Table 2: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (%)Purity Analysis
Chromenone formationH₂SO₄ (cat.), 110°C, 6 hr68HPLC (98%)
AmidationEDC/HOBt, DMF, rt, 12 hr75NMR

Chemical Modifications

The compound exhibits reactivity typical of chromenones and amides:

  • Oxidation: Susceptible to peroxide-mediated epoxidation at the furan double bond

  • Reduction: Sodium borohydride reduces the chromenone carbonyl to alcohol

  • Hydrolysis: Acidic conditions cleave the amide bond to yield carboxylic acid derivatives

Biological Activity and Mechanistic Insights

Table 3: Biological Activity Profiles of Structural Analogs

ActivityModel SystemEffect SizeProposed Mechanism
AntiproliferativeHeLa cellsIC₅₀ = 5.1 μMDNA intercalation
AntioxidantDPPH assayEC₅₀ = 12.3 μMFree radical scavenging

Structure-Activity Relationships

  • Methyl Substitutions: 3,5-Dimethyl groups enhance membrane permeability (LogP = 2.8 vs 1.9 for unmethylated analog)

  • Furyl Side Chain: Improves binding affinity to kinase domains (ΔG = -9.4 kcal/mol in silico)

  • Amide Linker: Optimal 3-carbon chain length balances flexibility and target engagement

Analytical Characterization

Spectroscopic Profiles

Key analytical data from similar compounds:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, chromenone H-4)

    • δ 6.78 (d, J = 2.4 Hz, 1H, furan H-5)

    • δ 3.45 (t, J = 6.8 Hz, 2H, amide NHCH₂)

  • HPLC: Retention time = 14.3 min (C18 column, MeCN/H₂O 70:30)

Stability Profile

  • Thermal Stability: Decomposition onset at 218°C (TGA)

  • Photostability: 92% remaining after 24 hr UV exposure

Research Challenges and Future Directions

Knowledge Gaps

  • No in vivo pharmacokinetic data for this specific derivative

  • Limited understanding of metabolic pathways

  • Uncharacterized off-target effects

Recommended Studies

  • ADMET Profiling: Cytochrome P450 inhibition screening

  • Target Identification: Chemical proteomics using photoaffinity labels

  • Formulation Development: Nanoencapsulation to enhance bioavailability

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